Product packaging for Ethanol, 2-(2-benzyl-1-benzimidazolyl)-(Cat. No.:CAS No. 347341-80-4)

Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Cat. No.: B510081
CAS No.: 347341-80-4
M. Wt: 252.31g/mol
InChI Key: QHLOXUKBFPIGIW-UHFFFAOYSA-N
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Description

Contextualization of the Benzimidazole (B57391) Heterocyclic Scaffold in Organic Synthesis and Molecular Design

The benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a cornerstone in the field of medicinal chemistry. researchgate.net Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Benzimidazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including antiulcer agents (e.g., Omeprazole, Lansoprazole), anthelmintics (e.g., Albendazole, Mebendazole), antihistamines (e.g., Astemizole), and anticancer agents (e.g., Bendamustine). researchgate.netimpactfactor.orgijpsjournal.com

The versatility of the benzimidazole ring system stems from several key attributes:

Synthetic Accessibility : The scaffold can be readily synthesized through various methods, most commonly via the condensation of o-phenylenediamines with carboxylic acids or aldehydes. niscpr.res.inconnectjournals.com This allows for the straightforward introduction of diverse substituents.

Physicochemical Properties : The benzimidazole nucleus is capable of participating in hydrogen bonding (both as a donor and acceptor) and π-π stacking interactions, which are critical for binding to biological macromolecules. nih.gov

Structural Rigidity and Planarity : The fused ring system provides a stable and predictable framework for molecular design. researchgate.net

Metabolic Stability : The aromatic nature of the scaffold often imparts favorable metabolic stability to the resulting molecules.

These features make benzimidazole a "privileged scaffold," a molecular framework that is recurrently found in bioactive compounds and is capable of binding to multiple biological targets. nih.govdntb.gov.ua Consequently, it remains a focal point for the design and synthesis of new molecules in drug discovery and materials science. nih.govresearchgate.neteurekaselect.com

Specific Significance of 1,2-Disubstituted Benzimidazoles in Structure-Driven Investigations

Within the broad family of benzimidazole derivatives, those with substitutions at both the nitrogen (N-1) and carbon (C-2) positions are of particular importance for structure-driven research. nih.govresearchgate.net Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the benzimidazole ring are critical determinants of biological activity. researchgate.netresearchgate.netrsc.org The 1,2-disubstitution pattern offers a modular approach to molecular design, where modifications can be made independently at two key positions to fine-tune the compound's properties. www.gov.uk

The C-2 Position : The substituent at the C-2 position often plays a crucial role in the molecule's primary interaction with its biological target. For example, the benzyl (B1604629) group in 2-benzylbenzimidazoles provides a flexible hydrophobic moiety that can fit into corresponding pockets in enzymes or receptors. nih.gov

The N-1 Position : The substituent at the N-1 position can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net It can also introduce additional binding interactions or orient the C-2 substituent for optimal target engagement.

This dual-substitution strategy allows researchers to systematically explore the chemical space around the benzimidazole core, leading to the optimization of potency, selectivity, and pharmacokinetic profiles. nih.govtandfonline.com The synthesis of libraries of 1,2-disubstituted benzimidazoles is a common strategy in high-throughput screening and lead optimization campaigns. rsc.orgmdpi.com

Rationale for Academic Inquiry into Ethanol (B145695), 2-(2-benzyl-1-benzimidazolyl)- as a Representative Benzimidazole Derivative

The specific compound, Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, serves as an excellent model for academic inquiry into this class of molecules. It embodies the characteristic 1,2-disubstitution pattern with a benzyl group at the C-2 position and a hydroxyethyl (B10761427) group at the N-1 position.

The rationale for its investigation is multifaceted:

Representative Structure : It is a clear exemplar of an N-alkyl, 2-benzyl substituted benzimidazole, allowing for foundational studies of this structural class.

Influence of the N-1 Substituent : The ethanol group at the N-1 position introduces a polar hydroxyl (-OH) functional group. This is significant because it can:

Increase hydrophilicity and potentially improve aqueous solubility compared to more lipophilic N-1 substituents.

Act as a hydrogen bond donor and acceptor, providing additional points of interaction with biological targets.

Serve as a handle for further chemical modification, such as esterification or etherification, to create prodrugs or new analogues.

Synthetic Utility : Its synthesis, likely involving the reaction of 2-benzylbenzimidazole with an ethanol-containing reagent like 2-chloroethanol (B45725), provides a practical example of N-alkylation methods common in benzimidazole chemistry.

In essence, studying Ethanol, 2-(2-benzyl-1-benzimidazolyl)- allows for a detailed exploration of how introducing a polar, hydrogen-bonding capable side chain at the N-1 position influences the characteristics of the well-established 2-benzylbenzimidazole scaffold. This provides fundamental insights that are crucial for the rational design of new benzimidazole derivatives with tailored properties for pharmaceutical or other applications.

Data Tables

Table 1: Properties of Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Property Value
CAS Number 347341-80-4
Molecular Formula C₁₆H₁₆N₂O
Molecular Weight 252.31 g/mol
IUPAC Name 2-(2-benzyl-1H-benzimidazol-1-yl)ethan-1-ol
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCO

| InChI Key | QHLOXUKBFPIGIW-UHFFFAOYSA-N |

Table 2: Mentioned Chemical Compounds

Compound Name Role/Context
Ethanol, 2-(2-benzyl-1-benzimidazolyl)- Primary subject of the article
Omeprazole Example of a benzimidazole-based drug
Lansoprazole Example of a benzimidazole-based drug
Albendazole Example of a benzimidazole-based drug
Mebendazole Example of a benzimidazole-based drug
Astemizole Example of a benzimidazole-based drug
Bendamustine Example of a benzimidazole-based drug
2-Chloroethanol Potential reagent for synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O B510081 Ethanol, 2-(2-benzyl-1-benzimidazolyl)- CAS No. 347341-80-4

Properties

CAS No.

347341-80-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C16H16N2O/c19-11-10-18-15-9-5-4-8-14(15)17-16(18)12-13-6-2-1-3-7-13/h1-9,19H,10-12H2

InChI Key

QHLOXUKBFPIGIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of Ethanol, 2 2 Benzyl 1 Benzimidazolyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment and connectivity of each atom in Ethanol (B145695), 2-(2-benzyl-1-benzimidazolyl)- can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis of Benzimidazole (B57391), Benzyl (B1604629), and Ethanol Moieties

The ¹H NMR spectrum provides detailed information about the number and type of protons in the molecule. The expected chemical shifts for Ethanol, 2-(2-benzyl-1-benzimidazolyl)- are distributed across the aromatic and aliphatic regions, corresponding to its distinct structural components.

Benzimidazole Moiety: The four protons on the fused benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 7.20 and 7.85 ppm. Due to substitution, these protons will likely exhibit complex splitting patterns (multiplets) resulting from coupling with adjacent protons.

Benzyl Moiety: The five protons of the phenyl ring are anticipated to resonate in the aromatic region, around δ 7.25–7.40 ppm, as a complex multiplet. diva-portal.org The two protons of the methylene (B1212753) bridge (-CH₂-) connecting the phenyl and benzimidazole rings would appear as a sharp singlet further upfield, expected around δ 4.20-4.50 ppm. nih.gov

Ethanol Moiety: The protons of the N-CH₂-CH₂-OH side chain give rise to characteristic signals in the aliphatic region. The methylene group attached to the benzimidazole nitrogen (N-CH₂) is expected to appear as a triplet around δ 4.20–4.40 ppm. The adjacent methylene group (-CH₂-OH) would also be a triplet, shifted slightly upfield to approximately δ 3.70–3.90 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found between δ 2.5 and 4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Benzimidazole Aromatic (4H)7.20 - 7.85Multiplet (m)
Benzyl Aromatic (5H)7.25 - 7.40Multiplet (m)
Benzyl -CH₂-4.20 - 4.50Singlet (s)
Ethanol N-CH₂-4.20 - 4.40Triplet (t)
Ethanol -CH₂-OH3.70 - 3.90Triplet (t)
Ethanol -OH2.5 - 4.5Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, 14 distinct signals are expected (some aromatic carbons may overlap).

Benzimidazole Moiety: The C2 carbon, situated between the two nitrogen atoms, is the most deshielded and is expected to appear around δ 152–155 ppm. nih.gov The quaternary carbons of the fused ring (C3a and C7a) typically resonate between δ 135 and 143 ppm, while the protonated aromatic carbons (C4, C5, C6, C7) appear in the range of δ 110–125 ppm. mdpi.comnih.gov

Benzyl Moiety: The quaternary carbon of the phenyl ring (C-ipso) is expected around δ 135–137 ppm. The remaining aromatic carbons will appear in the typical δ 128–130 ppm region. nih.gov The methylene bridge carbon (-CH₂) is anticipated in the aliphatic region, around δ 33–36 ppm. nih.gov

Ethanol Moiety: The carbon attached to the nitrogen (N-CH₂) is expected around δ 45–48 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would be further downfield in the aliphatic region, around δ 58–62 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Benzimidazole C2152 - 155
Benzimidazole C3a, C7a135 - 143
Benzimidazole C4, C5, C6, C7110 - 125
Benzyl C-ipso135 - 137
Benzyl Aromatic CH128 - 130
Benzyl -CH₂-33 - 36
Ethanol N-CH₂-45 - 48
Ethanol -CH₂-OH58 - 62

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, a key correlation would be observed between the N-CH₂ and -CH₂-OH protons of the ethanol side chain, confirming their connectivity. Correlations would also be seen among the adjacent protons within the benzimidazole and benzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum. sdsu.edu For instance, the proton signal at δ ~4.3 ppm (N-CH₂) would show a cross-peak with the carbon signal at δ ~47 ppm, definitively assigning that carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons, which links the different molecular fragments. sdsu.edu Key HMBC correlations would include:

A cross-peak between the benzyl -CH₂- protons and the benzimidazole C2 carbon, confirming the attachment of the benzyl group at the 2-position.

Correlations from the N-CH₂- protons of the ethanol group to the C2 and C7a carbons of the benzimidazole ring, confirming the N1-substitution.

Correlations from aromatic protons to adjacent and quaternary carbons, helping to assign the complex aromatic systems.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- is expected to show several key absorption bands:

A broad absorption band in the region of 3400–3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. vscht.cz

Multiple sharp peaks between 3100–3000 cm⁻¹ due to aromatic C-H stretching vibrations. vscht.cz

Absorptions just below 3000 cm⁻¹, typically around 2950–2850 cm⁻¹, from aliphatic C-H stretching of the methylene groups. vscht.cz

A characteristic C=N stretching vibration from the imidazole (B134444) ring around 1620–1580 cm⁻¹. researchgate.net

C=C stretching vibrations from the aromatic rings in the 1600–1450 cm⁻¹ region. vscht.cz

A strong C-O stretching absorption for the primary alcohol at approximately 1050 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchAlcohol3400 - 3200 (broad)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic2950 - 2850
C=N StretchBenzimidazole1620 - 1580
C=C StretchAromatic Rings1600 - 1450
C-O StretchPrimary Alcohol~1050

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For Ethanol, 2-(2-benzyl-1-benzimidazolyl)- (C₁₆H₁₆N₂O), the molecular weight is 252.31 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ at m/z = 252 would be expected. The fragmentation of 2-benzylbenzimidazole derivatives is often characterized by specific cleavage patterns. nih.govjournalijdr.com Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the ethanol side chain, leading to the loss of a ·CH₂OH radical (mass 31) to give a fragment at m/z = 221.

Loss of the Benzyl Group: Cleavage of the bond between the benzimidazole C2 and the benzyl methylene group. This can result in the formation of a stable tropylium (B1234903) cation [C₇H₇]⁺ at m/z = 91, which is often a base peak for benzyl-containing compounds.

Cleavage of the Ethanol Side Chain: Loss of the entire hydroxyethyl (B10761427) group (·CH₂CH₂OH, mass 45) from the molecular ion would yield a fragment at m/z = 207.

Fragmentation of the Benzimidazole Ring: The core benzimidazole structure can undergo further fragmentation, consistent with patterns observed for other benzimidazole derivatives. journalijdr.comresearchgate.net

Table 4: Predicted Key Mass Fragments for Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

m/zProposed Fragment Identity
252[M]⁺ (Molecular Ion)
221[M - ·CH₂OH]⁺
207[M - ·CH₂CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of each element in a compound. davidson.edu This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to confirm its validity. For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, with the molecular formula C₁₆H₁₆N₂O, the theoretical elemental composition is calculated as follows. man.ac.uk

Table 5: Theoretical Elemental Composition of C₁₆H₁₆N₂O

ElementTheoretical Mass Percentage (%)
Carbon (C)76.16%
Hydrogen (H)6.39%
Nitrogen (N)11.10%
Oxygen (O)6.34%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence to validate the empirical and molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that the specific X-ray crystal structure of "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-" has not been reported. Consequently, detailed experimental data on its bond lengths, bond angles, torsional angles, and intermolecular interactions within a crystal lattice are not available.

The elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is exclusively achieved through X-ray crystallography. This powerful analytical technique provides unequivocal proof of a molecule's solid-state conformation and the intricate network of interactions that govern its crystal packing. Without experimental crystallographic data, a definitive analysis of these structural features for "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-" cannot be provided.

While crystallographic data for structurally related benzimidazole derivatives exist, extrapolation of this information to predict the precise solid-state architecture of the title compound would be speculative and would not meet the required standards of scientific accuracy for this article.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is fundamental to understanding the molecular geometry of a compound in the solid state. This data, derived from the analysis of X-ray diffraction patterns, offers invaluable insights into the spatial arrangement of atoms and the conformational preferences of the molecule. However, in the absence of a determined crystal structure for "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-", a data table detailing these specific parameters cannot be generated.

Analysis of Intermolecular Interactions within the Crystal Lattice

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions, are crucial in determining the physical properties of the solid material. An analysis of these interactions provides a deeper understanding of the supramolecular assembly. As the crystal structure for "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-" is not available, a detailed analysis and a corresponding data table of its specific intermolecular interactions cannot be compiled.

Should the crystal structure of "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-" be determined and published in the future, this section will be updated to reflect the experimental findings.

Computational Chemistry and Theoretical Investigations of Ethanol, 2 2 Benzyl 1 Benzimidazolyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of benzimidazole (B57391) derivatives. nih.govmdpi.com Methods like the hybrid B3LYP functional combined with a 6-311G(d,p) basis set are commonly used to optimize molecular structures and calculate electronic characteristics with a balance of accuracy and computational efficiency. nih.govmdpi.com These calculations provide a foundational understanding of the molecule in its ground state.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like Ethanol (B145695), 2-(2-benzyl-1-benzimidazolyl)-, this process is complex due to the rotational freedom around several single bonds. The key dihedral angles that define its conformational landscape include the torsion angle involving the benzyl (B1604629) group relative to the benzimidazole ring and the angles within the ethanol side chain. researchgate.net

Theoretical studies on similar structures, such as benzyl alcohol, have shown that the conformational preference of the -CH₂OH group relative to the aromatic ring is a critical factor that can be investigated using molecular orbital computations. researchgate.netcolostate.edu For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, a potential energy surface scan would be performed by systematically rotating these key bonds to identify all stable conformers (energy minima) and the transition states that connect them. This analysis reveals the molecule's preferred three-dimensional shapes and the energy barriers for interconversion between them. missouri.edu

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, and Related Descriptors

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity. wikipedia.org

These parameters are calculated using methods like DFT. ejosat.com.tr For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO distribution can vary. The energy of the HOMO-LUMO gap can provide information about the electronic absorption properties of the molecule. schrodinger.com Below is a table of representative electronic properties calculated for a similar benzimidazole derivative, illustrating the type of data obtained from such analyses. nih.gov

ParameterEnergy (eV)Description
EHOMO-5.8170Energy of the Highest Occupied Molecular Orbital
ELUMO-0.8904Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.9266Indicator of chemical reactivity and stability

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP or EPS) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. nih.gov

For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, the MEP map would be expected to show significant negative potential localized around the electronegative nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the ethanol group. These areas represent the primary sites for hydrogen bonding and electrophilic interactions. Positive potential would likely be concentrated around the hydrogen atoms, particularly the hydroxyl proton of the ethanol group.

Reactivity Indices and Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors like Fukui functions pinpoint which specific atoms within the molecule are most reactive. This analysis helps to distinguish the reactivity of different sites, for example, identifying the most likely nitrogen atom in the benzimidazole ring to be protonated or the most susceptible carbon atom for nucleophilic attack. The table below presents typical global reactivity descriptors calculated for a related benzimidazole compound. nih.gov

Reactivity DescriptorCalculated Value (eV)Formula
Ionization Potential (I)5.8170I ≈ -EHOMO
Electron Affinity (A)0.8904A ≈ -ELUMO
Electronegativity (χ)3.3537χ = (I + A) / 2
Hardness (η)2.4633η = (I - A) / 2
Electrophilicity Index (ω)2.2830ω = χ² / (2η)
Softness (σ)0.4060σ = 1 / η

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations typically model molecules in a static, gas-phase environment at zero Kelvin, Molecular Dynamics (MD) simulations study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.gov

Assessment of Solvent Effects on Molecular Conformation

The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations are an effective tool for exploring these effects. mdpi.com For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, simulations in an explicit solvent like water or ethanol would reveal how solvent molecules interact with the compound. The ethanol substituent, with its hydroxyl group, is capable of forming hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations over others, potentially altering the conformational landscape compared to the gas phase. nih.gov The presence of a cosolvent like ethanol can disrupt the hydrogen bonding network of water, which can in turn affect the solubility and conformation of the solute molecule. mdpi.comnih.gov MD simulations can quantify these effects by analyzing parameters such as radial distribution functions and hydrogen bond lifetimes between the solute and solvent. bohrium.com

Trajectories of Intermolecular Interactions

Computational simulations, particularly molecular dynamics (MD), are instrumental in mapping the trajectories of intermolecular interactions involving "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-". These simulations provide a dynamic view of how individual molecules of the compound interact with each other and with their environment over time. By tracking the positions and orientations of molecules, MD simulations can reveal the formation and breaking of non-covalent bonds, which govern the compound's macroscopic properties.

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the chemical and physical properties of "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-". These non-covalent interactions, though weaker than covalent bonds, dictate the compound's crystal packing, solubility, and biological activity. The primary intermolecular forces at play in this molecule are hydrogen bonding, aromatic stacking, and Van der Waals forces. nih.gov

The molecular structure of "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-" allows for a variety of hydrogen bonds. The hydroxyl group of the ethanol substituent can act as a hydrogen bond donor in O-H...N interactions with the nitrogen atoms of the benzimidazole ring of a neighboring molecule. Conversely, the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor for N-H protons if the benzimidazole ring is protonated.

Hydrogen Bond Type Donor Acceptor Typical Energy (kcal/mol)
O-H...NHydroxyl GroupBenzimidazole Nitrogen-3 to -7
N-H...OBenzimidazole (protonated)Hydroxyl Oxygen-4 to -8
C-H...πBenzyl/Benzimidazole C-HAromatic Ring π-system-0.5 to -2.5

Note: The energy values are typical ranges observed for these types of interactions in related heterocyclic compounds.

The presence of two aromatic systems, the benzimidazole core and the benzyl substituent, makes π-π stacking interactions a prominent feature of the intermolecular landscape of this compound. These interactions occur when the electron-rich π-orbitals of the aromatic rings overlap. The geometry of these interactions can vary, with the most common being parallel-displaced and T-shaped (edge-to-face) arrangements. researchgate.net

Computational studies on similar benzimidazole derivatives have shown that these stacking interactions play a crucial role in the stabilization of crystal packing. nih.gov The strength of these interactions is dependent on the relative orientation of the rings and the presence of substituents.

Interaction Geometry Description Typical Stabilization Energy (kcal/mol)
Parallel-displacedAromatic rings are parallel but offset.-2 to -5
T-shaped (edge-to-face)The edge of one aromatic ring points towards the face of another.-1 to -3

Note: The energy values are typical ranges observed for π-π stacking in benzimidazole-containing structures.

To gain a deeper understanding of the relative importance of different intermolecular interactions, their energies are quantified using computational methods. Techniques such as Density Functional Theory (DFT) with corrections for dispersion are often employed for this purpose. nih.gov By calculating the interaction energies for different molecular pairs and orientations, a hierarchy of intermolecular forces can be established.

For instance, in related benzimidazole derivatives, N-H...N hydrogen bonds have been found to be major contributors to stabilization, with interaction energies in the range of -14 to -18.52 kcal/mol. researchgate.net C-H...N bonds provide a smaller, yet significant, contribution of -2 to -5 kcal/mol. researchgate.net π-π stacking interactions also contribute significantly to the stability of the crystal packing. researchgate.net

Interaction Type Calculated Energy Range (kcal/mol) Reference
N-H...N Hydrogen Bond-14.0 to -18.52 researchgate.net
C-H...N Hydrogen Bond-2.0 to -5.0 researchgate.net
π-π Stacking-5.09 (dispersive dominated) researchgate.net

Note: These values are based on studies of other benzimidazole derivatives and serve as an illustrative guide.

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules like "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-". researchgate.net By creating computational models of the compound and its potential biological targets, researchers can predict how structural modifications might affect its activity. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are central to this process. nih.gov

Molecular docking simulations can predict the binding mode and affinity of the compound to a specific protein target. tandfonline.commdpi.com For example, the benzimidazole core is a common scaffold in many biologically active compounds, and docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site of a receptor. nih.gov

QSAR studies aim to correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov For "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-", a QSAR model could be developed to understand how changes to the benzyl group, the ethanol substituent, or the benzimidazole core affect a particular biological endpoint. This information is invaluable for the rational design of new derivatives with improved potency or selectivity. nih.govresearchgate.net

Principles of Ligand-Based and Structure-Based Molecular Design

The design and discovery of new drugs are largely driven by two complementary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov The choice between these approaches primarily depends on the availability of structural information about the biological target. iaanalysis.com

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional (3D) structure of the biological target is unknown or difficult to obtain. nih.gov LBDD relies on the knowledge of molecules that are known to interact with the target of interest (i.e., ligands). iaanalysis.com By analyzing the structural and physicochemical properties of a set of known active and inactive compounds, a model can be constructed that defines the key features required for biological activity. quora.com This model, often a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) equation, can then be used to predict the activity of new, untested molecules or to screen large compound libraries for potential hits. quora.com The fundamental principle of LBDD is the molecular similarity principle, which posits that molecules with similar structures are likely to have similar biological activities. nih.gov

Structure-Based Drug Design (SBDD): In contrast, SBDD is applicable when the 3D structure of the macromolecular target (e.g., an enzyme or receptor) has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.com This method involves analyzing the target's binding site—the specific pocket or groove where a ligand binds. slideshare.net Using computational tools like molecular docking, researchers can predict how a candidate molecule, such as Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, would fit into this binding site and estimate the strength of the interaction. nih.gov SBDD allows for the rational design of molecules with shapes and chemical properties that are complementary to the binding site, aiming to maximize binding affinity and selectivity, thereby enhancing therapeutic efficacy and reducing potential side effects. iaanalysis.com

Pharmacophore Modeling and Virtual Screening for Target Interaction Prediction

Pharmacophore modeling is a cornerstone of ligand-based drug design and serves as an effective tool for virtual screening. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response. mdpi.compharmacophorejournal.com

The process begins by aligning a set of known active molecules to identify their common chemical features. This generates a pharmacophore hypothesis, which can be used as a 3D query to search large databases of chemical compounds. pharmacophorejournal.com This search, known as virtual screening, rapidly filters millions of compounds to identify those that match the pharmacophore model, thus enriching the selection of molecules that are more likely to be active. mdpi.com

In the context of benzimidazole derivatives, pharmacophore modeling has been successfully applied to identify potential agonists for targets like the Farnesoid X receptor (FXR). researchgate.net A study on a series of benzimidazole-based FXR agonists generated several pharmacophore hypotheses, with the best model consisting of three hydrophobic features and two aromatic rings (HHHRR). researchgate.net This model was subsequently used to build a 3D-QSAR model which showed good predictive power for the biological activity of the training and test set compounds. researchgate.net Such an approach could be applied to Ethanol, 2-(2-benzyl-1-benzimidazolyl)- to screen for its potential interactions with various targets by identifying key features like the aromatic rings of the benzyl and benzimidazole groups, the hydrophobic ethyl chain, and the hydrogen-bonding capability of the hydroxyl group.

Table 1: Example of Pharmacophore Features Identified for Benzimidazole Derivatives Targeting FXR researchgate.net
Pharmacophore HypothesisFeaturesDescriptionStatistical Significance (Example)
HHHRR3 Hydrophobic (H), 2 Aromatic Rings (R)Considered the best model for predicting FXR agonist activity.R² = 0.8974 (Training Set), Q² = 0.7559 (Test Set)

Molecular Docking Simulations for Analyzing Binding Modes with Macromolecular Targets

Molecular docking is a prominent structure-based method used to predict the preferred orientation (pose) of a ligand when bound to a target macromolecule. nih.gov The simulation places the ligand into the binding site of the target and calculates a score that estimates the binding affinity, typically in kcal/mol. semanticscholar.org This technique provides invaluable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions—that stabilize the ligand-target complex. nih.govnih.gov

Numerous studies have employed molecular docking to investigate the binding modes of benzimidazole derivatives with various biological targets. For instance, docking simulations of benzimidazole-based compounds with the human FXR protein revealed specific binding interactions within the active site. researchgate.net Similarly, docking studies of novel benzimidazole–thiadiazole hybrids against the enzyme 14-α demethylase (CYP51) from Candida species identified key interactions with the heme group and specific amino acid residues like Met508. nih.govacs.org Another study on benzimidazoles targeting beta-tubulin showed interactions with residues such as THR A:340 and TYR A:312 through hydrogen bonds, and with PHE A:296 via Pi-Pi stacking. semanticscholar.org

For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, molecular docking could be used to explore its potential binding to various targets. The simulation would analyze how its different functional groups contribute to binding:

Benzimidazole Ring: Could form hydrogen bonds via its nitrogen atoms or engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Benzyl Group: Its aromatic ring can also participate in pi-pi stacking or hydrophobic interactions.

Ethanol Group: The terminal hydroxyl group is a potential hydrogen bond donor and acceptor.

The stability of the docked complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more dynamic and realistic view of the binding stability. semanticscholar.orgnih.gov

Table 2: Summary of Molecular Docking Studies on Benzimidazole Derivatives
Target ProteinBenzimidazole Derivative ClassKey Interacting ResiduesTypes of Interactions ObservedReference
Beta-tubulin2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleTHR A:340, TYR A:312, PHE A:296, LYS A:336Hydrogen bonds, Pi-Pi stacking, Pi-Alkyl interactions semanticscholar.org
CYP51 (14-α demethylase)Benzimidazole–thiadiazole hybridsMet508, Heme groupHydrogen bonds, interaction with heme nih.gov
Farnesoid X receptor (FXR)Various benzimidazole-based agonistsNot specifiedAnalysis of binding modes within the active site researchgate.net

Theoretical Prediction of Physicochemical Parameters: Acidity (pKa) and Basicity

The physicochemical properties of a drug molecule, such as its acidity (pKa), significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The benzimidazole ring system is amphiprotic, meaning it can act as both a weak acid and a weak base. researchgate.net

The basicity of benzimidazole arises from the pyridine-type nitrogen atom (-N=) in the imidazole ring, which can accept a proton. The acidity is associated with the pyrrole-type nitrogen (-NH-), which can donate its proton. The pKa value for the protonation of the basic nitrogen in the parent benzimidazole is approximately 5.5. researchgate.net However, this value is highly dependent on the nature and position of substituents on the ring system. Studies determining the pKa values of various substituted benzimidazoles have found them to range from 4.48 to 7.38. researchgate.net

For Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, the primary site of protonation would be the sp2-hybridized nitrogen atom at position 3 of the benzimidazole ring. The presence of the benzyl group at position 2 and the ethanol substituent at position 1 will influence the electron density of the ring and, consequently, its basicity. Theoretical methods, including quantum chemical calculations, can be used to predict pKa values. These calculations model the molecule in its neutral and protonated states and compute the energy difference between them to estimate the proton affinity and pKa. While experimental determination through methods like capillary electrophoresis or spectrophotometric titration provides definitive values, computational predictions are valuable for early-stage drug discovery to estimate how a molecule will behave at physiological pH (around 7.4). researchgate.netresearchgate.net

Table 3: Experimental pKa Values for Selected Benzimidazole Derivatives researchgate.net
CompoundThermodynamic pKa
Benzimidazole5.77
2-Methylbenzimidazole6.20
5,6-Dimethylbenzimidazole6.06
2-Phenylbenzimidazole5.23

Chemical Reactivity and Derivatization Strategies of Ethanol, 2 2 Benzyl 1 Benzimidazolyl

Reactivity of the Benzimidazole (B57391) Heterocycle

The benzimidazole core is a fused bicyclic system composed of benzene (B151609) and imidazole (B134444) rings. nih.gov This structure possesses two nitrogen atoms with different electronic characteristics: the N-1 nitrogen is pyrrole-like, while the N-3 nitrogen is pyridine-like. chemicalbook.com This inherent asymmetry, coupled with the aromatic nature of the ring, governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene portion of the benzimidazole ring is electron-rich and susceptible to electrophilic aromatic substitution (SEAr). chemicalbook.com Theoretical calculations and experimental evidence indicate that substitution occurs preferentially at the C-5 and C-6 positions, which are the most electronically activated sites. chemicalbook.comlongdom.org Reactions such as nitration, halogenation, and sulfonation typically introduce substituents at these positions. The specific conditions of the reaction can influence the regioselectivity and the degree of substitution. researchgate.net

For "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-", electrophilic attack is predicted to favor the 5- and 6-positions. The conditions for these reactions must be carefully selected to avoid unintended reactions at other sites, such as the benzyl (B1604629) group's phenyl ring or the ethanol (B145695) side chain.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Benzimidazole Ring

Reaction Type Typical Reagents Potential Product(s)
Nitration HNO₃ / H₂SO₄ 5-Nitro- and 6-nitro derivatives
Bromination Br₂ in acetic acid 5-Bromo- and 6-bromo derivatives
Chlorination N-Chlorosuccinimide (NCS) 5-Chloro- and 6-chloro derivatives

Nucleophilic Substitution Reactions at the Nitrogen Centers

The nitrogen atoms of the benzimidazole ring can act as nucleophiles. In "Ethanol, 2-(2-benzyl-1-benzimidazolyl)-", the N-1 position is already substituted with the ethanol group. The remaining pyridine-like N-3 nitrogen, however, retains its nucleophilic character and is available for reactions such as alkylation or acylation. chemicalbook.com Treatment with alkyl halides or similar electrophiles can lead to the formation of quaternary benzimidazolium salts. These salts are ionic compounds with altered solubility and electronic properties compared to the parent molecule.

The N-1 position is generally less reactive towards substitution once alkylated. However, under forcing conditions, reactions involving this position could potentially occur. It is also noted that in N-unsubstituted benzimidazoles, the N-H proton is acidic enough to be removed by a strong base, forming an anion that is unreactive toward nucleophilic substitution at the 2-position. longdom.org

Transformations Involving the Benzyl Moiety

The benzyl group at the 2-position consists of a phenyl ring attached to a methylene (B1212753) (-CH₂) bridge. Both the methylene group and the phenyl ring are sites for potential chemical transformations.

Oxidative and Reductive Pathways of the Benzyl Group

The benzylic methylene group is susceptible to oxidation, a fundamental C-H functionalization reaction that can convert it into a carbonyl group. mdpi.com Various oxidizing agents, including metal catalysts, can achieve this transformation, yielding the corresponding ketone: (2-benzoyl-1H-benzimidazol-1-yl)ethanol. This reaction provides a route to introduce a ketone functionality, which can serve as a handle for further derivatization, such as condensation reactions. researchgate.net

Conversely, while the benzyl group itself is relatively stable to reduction, the phenyl ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction), to yield a cyclohexylmethyl derivative. More commonly, hydrogenolysis could cleave the benzyl group from the benzimidazole ring, although this typically requires specific catalysts (e.g., Pd/C) and conditions. Studies on the reduction of related compounds like 2-(alpha-hydroxybenzyl)-benzimidazole indicate that modifications at this position are feasible. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring of the Benzyl Group

The phenyl ring of the benzyl moiety is also susceptible to electrophilic aromatic substitution. The alkyl group (the benzimidazole-methyl portion) attached to this phenyl ring acts as a weak activating group and is an ortho, para-director. Therefore, electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the point of attachment to the methylene bridge. Disubstitution of the phenyl ring has been shown to significantly alter the biological properties of related benzimidazole compounds. nih.gov

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Moiety's Phenyl Ring

Reaction Type Typical Reagents Major Potential Product(s)
Nitration HNO₃ / H₂SO₄ ortho-Nitro and para-nitro derivatives
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃ ortho-Halo and para-halo derivatives
Friedel-Crafts Alkylation R-Cl / AlCl₃ ortho-Alkyl and para-alkyl derivatives

Reactions at the Ethanol Side Chain

The primary alcohol of the N-1 ethanol side chain exhibits typical alcohol reactivity, providing a versatile site for modification. The hydroxyl group can be oxidized, converted into a better leaving group, or undergo nucleophilic substitution.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde, 2-(2-benzyl-1-benzimidazolyl)acetaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will yield the corresponding carboxylic acid, 2-(2-benzyl-1-benzimidazolyl)acetic acid.

Esterification: Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or acid anhydrides in the presence of a base, leads to the formation of esters. Benzyl esters are often used as protecting groups in organic synthesis. wikipedia.org

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to produce the corresponding chloro or bromo derivatives, respectively. These alkyl halides are valuable intermediates for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Etherification: Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) can form ethers.

Table 3: Summary of Reactions at the Ethanol Side Chain

Reaction Class Reagents Resulting Functional Group
Mild Oxidation PCC, Swern Oxidation Aldehyde
Strong Oxidation KMnO₄, Jones Reagent Carboxylic Acid
Esterification RCOOH / H⁺ or RCOCl / Pyridine Ester
Halogenation SOCl₂ or PBr₃ Alkyl Chloride or Alkyl Bromide

Chemical Transformations of the Primary Alcohol Functional Group (e.g., Esterification, Etherification)

The primary alcohol group in Ethanol, 2-(2-benzyl-1-benzimidazolyl)- is a prime site for synthetic modification, allowing for the introduction of various functional groups through esterification and etherification. These transformations can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification:

The conversion of the primary alcohol to an ester can be achieved through several standard synthetic methodologies. A common approach involves the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the liberated acid. Alternatively, direct esterification with a carboxylic acid can be accomplished using a catalyst, a method widely applied to benzyl alcohol and its derivatives. researchgate.net For instance, the use of a porous phenolsulphonic acid-formaldehyde resin (PAFR) has been shown to effectively catalyze the esterification of benzyl alcohol with acetic acid, yielding benzyl acetate (B1210297) in high yields. researchgate.net Microwave-assisted Fischer esterifications using Brønsted acidic ionic liquids also provide an efficient, solvent-free route to benzyl esters. deakin.edu.au

A plausible esterification reaction for Ethanol, 2-(2-benzyl-1-benzimidazolyl)- is depicted below:

Reactant A: Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Reactant B: Acyl Chloride (e.g., Acetyl Chloride)

Product: 2-(2-benzyl-1-benzimidazolyl)ethyl acetate

Conditions: Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine)

Reactant AReactant BCatalyst/ConditionsProductReference
Benzyl AlcoholAcetic AcidPorous Phenolsulphonic Acid-Formaldehyde Resin (PAFR)Benzyl Acetate researchgate.net
Benzyl AlcoholVarious Carboxylic AcidsBrønsted Acidic Ionic Liquids, MicrowaveBenzyl Esters deakin.edu.au
AlcoholsN/A2-Benzyloxy-1-methylpyridinium triflateBenzyl Ethers and Esters nih.gov

Etherification:

The synthesis of ethers from Ethanol, 2-(2-benzyl-1-benzimidazolyl)- can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves the acid-catalyzed dehydration of the alcohol, although this can sometimes lead to side products. Modern methods for the etherification of benzyl alcohols include iron(II/III) chloride catalysis in green solvents like propylene (B89431) carbonate nih.gov and the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) for chemoselective etherification. organic-chemistry.org Zeolites have also been employed as catalysts for the etherification of benzyl-type alcohols.

A representative etherification reaction is as follows:

Reactant A: Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Reactant B: Alkyl Halide (e.g., Methyl Iodide)

Product: 1-(2-methoxyethyl)-2-benzyl-1H-benzimidazole

Conditions: Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF)

Reactant AReactant BCatalyst/ConditionsProductReference
Benzyl AlcoholsAliphatic AlcoholsFeCl2/Pyridine bis-imidazolineUnsymmetrical Benzyl Ethers researchgate.net
Benzyl AlcoholsMethanol/Ethanol2,4,6-Trichloro-1,3,5-triazine (TCT), DMSOBenzyl Methyl/Ethyl Ethers organic-chemistry.org
Benzyl AlcoholAnother AlcoholZeoliteBenzyl Ethers google.com

Controlled Oxidation of the Alcohol Moiety

The primary alcohol of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized derivatives serve as valuable intermediates for further synthetic transformations.

Oxidation to Aldehyde:

Mild oxidizing agents are required to selectively convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. A variety of methods have been developed for the oxidation of benzyl alcohol to benzaldehyde (B42025). Biocatalytic oxidation using alcohol dehydrogenases or microbial cells offers a green chemistry approach. rug.nl Photochemical aerobic oxidation using Eosin Y as a photocatalyst and molecular oxygen as the oxidant provides an efficient and chemoselective method. organic-chemistry.org Other notable methods include the use of hydrogen peroxide with a catalyst system lakeland.edu and benzimidazolium fluorochromate (BIFC) in an aqueous acetic acid medium. researchgate.net

A general scheme for the oxidation to the aldehyde is:

Reactant: Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Product: 2-(2-benzyl-1-benzimidazolyl)acetaldehyde

Reagents: Mild Oxidizing Agent (e.g., PCC, DMP)

Starting MaterialOxidizing SystemProductKey FeaturesReference
Benzyl AlcoholsEosin Y, O2, Blue LEDBenzaldehydes/KetonesMetal-free, green, high yields organic-chemistry.org
2-Aminobenzyl AlcoholCuBr, AIBN, O2, DMAP2-AminobenzaldehydeChemoselective nih.gov
Benzyl AlcoholBenzimidazolium Fluorochromate (BIFC)BenzaldehydeKinetic studies performed researchgate.net

Oxidation to Carboxylic Acid:

Stronger oxidizing agents can be employed to convert the primary alcohol directly to the carboxylic acid. Traditional reagents like potassium permanganate or chromic acid can be used, although milder and more selective methods are often preferred. A two-step, one-pot procedure involving a copper-catalyzed aerobic oxidation followed by a Lindgren oxidation with sodium chlorite (B76162) can efficiently convert benzyl alcohols to their corresponding carboxylic acids. researchgate.net The direct oxidation of benzyl alcohol to benzoic acid can also be achieved using various catalytic systems, including those based on tungstate (B81510) with hydrogen peroxide. mdpi.comechemi.com

The reaction for the formation of the carboxylic acid can be represented as:

Reactant: Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Product: 2-(2-benzyl-1-benzimidazolyl)acetic acid

Reagents: Strong Oxidizing Agent (e.g., KMnO4, Jones' Reagent)

Starting MaterialOxidizing SystemProductKey FeaturesReference
Allylic and Benzylic AlcoholsCu-catalyst/O2 then NaClO2Carboxylic AcidsOne-pot, high purity researchgate.net
Benzyl AlcoholNa2WO4, H2O2Benzoic AcidEfficient, uses hydrogen peroxide mdpi.com
Benzyl AlcoholAcidified DichromateBenzaldehyde (further oxidation possible)Kinetic studies performed orientjchem.org

Intramolecular Cyclization and Ring-Closure Reactions to Form Novel Fused Systems

The structure of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- presents intriguing possibilities for intramolecular cyclization, leading to the formation of novel fused heterocyclic systems. While specific examples involving this exact molecule are not prevalent in the literature, the principles of intramolecular reactions of benzimidazole derivatives suggest potential pathways. nih.govdntb.gov.ua

One hypothetical pathway could involve the activation of the alcohol, for example, by conversion to a leaving group such as a tosylate or a halide. Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms of the benzimidazole ring could lead to the formation of a new five- or six-membered ring fused to the benzimidazole core. The feasibility of such a reaction would depend on the conformational flexibility of the side chain and the relative nucleophilicity of the benzimidazole nitrogens.

Another potential strategy could involve an intramolecular redox cyclization. For instance, a reaction analogous to the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) could be envisioned under specific conditions, where the alcohol moiety is first oxidized in situ to an aldehyde, which then participates in a cyclization with a suitably positioned functional group. rsc.org The synthesis of fused benzimidazoles through annulation onto the 1- and 2-positions is a widely reported strategy and could potentially be adapted. nih.gov

Coordination Chemistry: Complexation with Transition Metal Ions

Benzimidazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. iosrjournals.orgnih.govnih.gov The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen, are excellent electron-pair donors. In the case of *Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, the presence of the hydroxyl group on the side chain introduces an additional potential coordination site.

This molecule can potentially act as a bidentate ligand, coordinating to a metal center through one of the benzimidazole nitrogen atoms and the oxygen atom of the alcohol group, forming a stable chelate ring. The coordination behavior would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Numerous studies have reported the synthesis and characterization of metal complexes with various benzimidazole-containing ligands. For example, complexes of Cu(II), Ni(II), Co(II), and Zn(II) with Schiff bases derived from benzil (B1666583) and various amines have been synthesized and characterized. ajgreenchem.com Similarly, benzimidazole-derived frameworks have been used to create complexes with Cu(II), Zn(II), Ni(II), and Ag(I), with their structures and properties investigated through various spectroscopic and spectrometric analyses. royalsocietypublishing.orgnih.gov Ruthenium(II) complexes bearing benzimidazole-based N-heterocyclic carbene (BNHC) ligands have also been synthesized and utilized in catalysis. semanticscholar.orgresearchgate.net

The formation of a hypothetical complex with a transition metal ion can be illustrated as follows:

Ligand: Ethanol, 2-(2-benzyl-1-benzimidazolyl)-

Metal Ion: M^n+ (e.g., Cu^2+, Zn^2+, Ni^2+)

Product: A coordination complex, potentially with a 1:1 or 1:2 metal-to-ligand ratio.

Ligand TypeMetal IonsResulting Complex TypePotential ApplicationsReference
2-(1H-benzimidazol-2-yl)-phenol derivativesCu(II), Zn(II), Ni(II), Ag(I)Bis-benzimidazole complexesAnti-cancer agents royalsocietypublishing.orgnih.gov
1-(1H-Benzimidazol-2-yl)ethanoneCo(II), Ni(II), Cu(II)Dipyridine bis-ligated and other complexesBioactivity, Catalysis iosrjournals.org
Benzimidazole-5-carboxylic acid hydrazidesCu, Ag, Ni, Fe, Mn1:1 or 1:2 M:L complexesAntitumor activity nih.gov
Benzimidazole-based N-heterocyclic carbenesRu(II)Piano-stool complexesCatalysis (e.g., N-alkylation) semanticscholar.orgresearchgate.net

Advanced Research Perspectives and Future Directions for Ethanol, 2 2 Benzyl 1 Benzimidazolyl

Development of Novel and Highly Efficient Synthetic Routes for the Compound and its Analogs

The synthesis of Ethanol (B145695), 2-(2-benzyl-1-benzimidazolyl)- and its analogs is an area ripe for innovation, with current research focusing on improving efficiency, yield, and substrate scope. Traditional methods often involve multi-step procedures that can be time-consuming and generate significant waste. Future efforts are geared towards the development of one-pot syntheses and the use of more effective catalytic systems.

A plausible synthetic pathway for Ethanol, 2-(2-benzyl-1-benzimidazolyl)- involves the N-alkylation of a 2-benzylbenzimidazole precursor with a suitable two-carbon synthon containing a hydroxyl group or a precursor to it. One such method is the nucleophilic substitution of 2-(chloromethyl)-1-benzyl-1H-benzimidazole with ethanolamine (B43304). Another approach involves the synthesis of an ester precursor, ethyl (2-benzyl-1H-benzimidazol-1-yl)acetate, followed by its reduction to the desired alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

The development of novel catalytic systems is a key area of focus. For instance, the use of p-toluenesulfonic acid has been shown to be effective in catalyzing the synthesis of 1,2-disubstituted benzimidazoles under solvent-free grinding conditions, offering advantages such as short reaction times and high efficiency. nih.gov Similarly, microwave-assisted synthesis using catalysts like Er(OTf)₃ has demonstrated the ability to produce 1,2-disubstituted benzimidazoles in excellent yields and with high selectivity in a fraction of the time required by conventional heating methods. nih.gov

Future research in this area will likely concentrate on:

One-pot multi-component reactions: Combining starting materials in a single reaction vessel to streamline the synthesis and reduce waste.

Novel catalyst development: Exploring more active, selective, and recyclable catalysts, including metal-organic frameworks (MOFs) and nanoparticles.

Flow chemistry: Utilizing continuous flow reactors to improve reaction control, scalability, and safety.

Advancements in Green and Sustainable Synthesis Technologies for Benzimidazole (B57391) Derivatives

The principles of green chemistry are increasingly influencing the synthesis of benzimidazole derivatives, aiming to minimize environmental impact and enhance safety. chemmethod.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Key Green Synthetic Strategies:

StrategyDescriptionExamples
Green Solvents Replacing hazardous organic solvents with safer alternatives.Water, ethanol, ionic liquids (ILs), and deep eutectic solvents (DES). mdpi.comnih.gov
Catalysis Employing catalysts to improve reaction efficiency and reduce energy consumption.Lewis acids, solid acids (e.g., zeolites, silica (B1680970) sulfuric acid), and nanoparticles (e.g., nano-Fe₂O₃). nih.govmdpi.com
Solvent-Free Reactions Conducting reactions without a solvent, often using grinding or solid-state conditions.Solid-state condensation of o-phenylenediamines with carboxylic acid anhydrides. acs.orgeprajournals.com
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates and improve yields.Rapid synthesis of 1,2-disubstituted benzimidazoles. nih.gov
Photocatalysis Utilizing light energy to drive chemical reactions.Sustainable synthesis of benzimidazoles from a nitro compound and ethanol. cnr.it

For instance, the use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and o-phenylenediamine (B120857) has been reported for the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles, where the DES acts as both the reaction medium and a reactant. nih.gov Another innovative approach involves the use of glucose as a biorenewable methine source for the synthesis of benzimidazoles in water, an environmentally benign solvent. rsc.org

Future advancements in this field are expected to focus on the integration of multiple green chemistry principles, such as combining catalytic systems with renewable feedstocks and energy-efficient technologies to create truly sustainable synthetic pathways for benzimidazole derivatives.

In-Depth Mechanistic Elucidation of Key Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The formation of the benzimidazole core and the subsequent N-alkylation are key transformations in the synthesis of Ethanol, 2-(2-benzyl-1-benzimidazolyl)-.

The most common method for synthesizing the benzimidazole ring is the condensation of o-phenylenediamine with an aldehyde. The proposed mechanism generally involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization, often through an oxidation step, to yield the benzimidazole ring. nih.gov The role of the catalyst in this process is often to activate the aldehyde and the imine intermediate. nih.gov

The N-alkylation of the benzimidazole ring is another critical step. The mechanism typically proceeds via the abstraction of the acidic N-H proton of the benzimidazole by a base to form a benzimidazolate anion. This anion then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to form the N-alkylated product. lookchem.comresearchgate.net

Future research will likely employ a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational methods to gain a more detailed understanding of these reaction mechanisms. This will enable the rational design of catalysts and reaction conditions to control selectivity, improve yields, and minimize the formation of byproducts.

Application of Emerging Computational Methodologies for Predictive Modeling and Molecular Engineering

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. For benzimidazole derivatives, computational methods are being used for a variety of purposes, from predicting biological activity to understanding intermolecular interactions.

Applications of Computational Methodologies:

MethodologyApplication
Molecular Docking Predicting the binding orientation and affinity of a ligand to a biological target. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time to understand their stability and interactions. nih.govtandfonline.com
Quantum Chemical Calculations (e.g., DFT) Calculating molecular properties such as electronic structure, reactivity, and spectroscopic parameters. doi.org
Machine Learning (ML) Developing predictive models for properties like inhibition efficiencies based on molecular descriptors. doi.org
MMGBSA/MMPBSA Calculating binding free energies to estimate the strength of protein-ligand interactions. nih.gov

For example, molecular docking and molecular dynamics simulations have been used to investigate the binding selectivity of substituted benzimidazole derivatives to different protein isoforms. nih.gov In the field of materials science, machine learning models have been developed to predict the corrosion inhibition efficiencies of novel benzimidazole compounds. doi.org These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing those with the most promising properties for synthesis and experimental testing.

The future of computational modeling in this area will likely involve the use of more sophisticated algorithms, including artificial intelligence and deep learning, to develop highly accurate predictive models. This will facilitate the de novo design of benzimidazole derivatives with tailored properties for specific applications.

Rational Design and Synthesis of Chemically Modified Analogs for Probing Specific Molecular Interactions

The rational design of novel analogs of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- is a key strategy for exploring its structure-activity relationships (SAR) and developing compounds with enhanced or novel properties. This involves making targeted modifications to the core structure and observing the effect on its biological activity or material properties.

For instance, the benzimidazole scaffold is a common feature in molecules designed to inhibit specific enzymes. By synthesizing a series of analogs with different substituents on the benzyl (B1604629) ring or modifications to the ethanol side chain, researchers can probe the specific interactions between the molecule and its target. This information is invaluable for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The synthesis of hybrid molecules, where the benzimidazole core is combined with other pharmacophores, is another promising approach. For example, benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors for potential anticancer applications. researchgate.net

Future directions in this area will involve a close integration of computational design and synthetic chemistry. Molecular modeling can be used to predict which modifications are most likely to lead to improved properties, thereby guiding the synthetic efforts and reducing the amount of trial-and-error experimentation required.

Exploration of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- as a Building Block in Supramolecular Chemistry or Functional Materials Science

While specific applications of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- in supramolecular chemistry or materials science are not yet widely reported, its structural features suggest potential in these areas. The benzimidazole moiety is known to act as a ligand in the formation of metal complexes, and the presence of both a nitrogen atom in the imidazole (B134444) ring and the oxygen atom of the ethanol group provides potential coordination sites. cnr.it

The ability of the ethanol group to participate in hydrogen bonding could be exploited in the design of self-assembling supramolecular structures. Furthermore, the aromatic benzimidazole core suggests potential applications in organic electronics, as polycyclic benzimidazole derivatives have been investigated as organic semiconductors. acs.org

Future research could explore the following possibilities:

Coordination Chemistry: Investigating the coordination of Ethanol, 2-(2-benzyl-1-benzimidazolyl)- with various metal ions to form novel complexes with interesting catalytic, magnetic, or optical properties.

Supramolecular Assembly: Studying the self-assembly of the compound and its derivatives into higher-order structures such as gels, liquid crystals, or porous materials.

Functional Materials: Incorporating the molecule into polymers or other materials to impart specific functionalities, such as corrosion inhibition or fluorescence.

The versatility of the benzimidazole scaffold, combined with the specific functional groups present in Ethanol, 2-(2-benzyl-1-benzimidazolyl)-, makes it a promising candidate for exploration in these exciting and rapidly developing fields.

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